Introduction: The Duality of a Versatile Electrophile
Introduction: The Duality of a Versatile Electrophile
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Oxo-2-phenylacetyl Chloride
In the landscape of organic synthesis, reagents that offer a unique combination of reactivity and control are invaluable. 2-Oxo-2-phenylacetyl chloride, also known as benzoylformyl chloride, stands out as a prime example of such a molecule.[1][2] Possessing two distinct electrophilic centers—a highly reactive acyl chloride and a moderately reactive ketone—it serves as a powerful building block for a variety of complex organic molecules. Its primary utility lies in the efficient synthesis of α-keto esters and α-keto amides, structural motifs that are prevalent in pharmacologically active compounds and natural products. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of 2-oxo-2-phenylacetyl chloride, tailored for researchers and professionals in chemical and pharmaceutical development.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. These properties dictate handling, storage, and reaction setup. The key physicochemical data for 2-oxo-2-phenylacetyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25726-04-9 | [1][2][3] |
| Molecular Formula | C₈H₅ClO₂ | [1][2][3] |
| Molecular Weight | 168.57 g/mol | [2][3] |
| Boiling Point | 264.7 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 109.4 ± 23.2 °C | [1] |
| IUPAC Name | 2-oxo-2-phenylacetyl chloride | [2] |
| Synonyms | Benzoylformyl chloride, Phenylglyoxylyl chloride | [1][2] |
| SMILES | C1=CC=C(C=C1)C(=O)C(=O)Cl | [2][3] |
| Storage | Inert atmosphere, 2-8°C, moisture sensitive | [4] |
Synthesis: Forging the Acyl Chloride
The most direct and common method for preparing 2-oxo-2-phenylacetyl chloride is through the chlorination of its parent carboxylic acid, phenylglyoxylic acid (also known as benzoylformic acid). This transformation is a standard procedure in organic chemistry for converting carboxylic acids into more reactive acyl chlorides.
The choice of chlorinating agent is critical. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred over others, such as phosphorus trichloride (PCl₃), for a crucial reason: the byproducts are gaseous (SO₂, HCl, CO, CO₂).[5] This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen stream, often leaving a product of sufficient purity for subsequent reactions without the need for distillation.
Caption: General synthesis route for 2-oxo-2-phenylacetyl chloride.
Chemical Reactivity: A Tale of Two Electrophiles
The synthetic power of 2-oxo-2-phenylacetyl chloride stems from the differential reactivity of its two electrophilic carbonyl carbons. The carbon of the acyl chloride is significantly more electrophilic and susceptible to nucleophilic attack than the ketone carbon. This is because the chloride ion is an excellent leaving group, readily departing to form a stable Cl⁻ anion. This high reactivity makes the acyl chloride the primary site of reaction for most nucleophiles.
Core Mechanism: Nucleophilic Acyl Substitution
The reactions of 2-oxo-2-phenylacetyl chloride with a wide range of nucleophiles (e.g., alcohols, amines) proceed via the classic nucleophilic acyl substitution mechanism. This two-step process involves the initial attack of the nucleophile on the acyl chloride carbonyl carbon to form a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Caption: The two-step mechanism of nucleophilic acyl substitution.
Key Reactions and Synthetic Insights
-
Reaction with Alcohols (Esterification): In the presence of an alcohol, 2-oxo-2-phenylacetyl chloride is smoothly converted into the corresponding α-keto ester.[6] This reaction is highly efficient but generates hydrochloric acid (HCl) as a byproduct.
-
Expert Insight: The liberated HCl can potentially catalyze side reactions or degrade acid-sensitive functional groups. To mitigate this, a non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is almost always included in the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl as it forms and driving the reaction to completion. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature.
-
-
Reaction with Amines (Amidation): The reaction with primary or secondary amines yields α-keto amides, a privileged scaffold in medicinal chemistry known for its role in various therapeutic agents, including protease inhibitors.[7]
-
Expert Insight: Similar to esterification, this reaction produces HCl. Two common strategies are employed to handle this. The first involves using two equivalents of the amine: one acts as the nucleophile, and the second serves as the base to quench the HCl. This is cost-effective if the amine is inexpensive. However, if the amine is valuable or complex, a more efficient approach is to use one equivalent of the amine and one equivalent of an inexpensive, non-nucleophilic base like triethylamine. This preserves the valuable starting material.
-
-
Hydrolysis: As a highly reactive acyl chloride, 2-oxo-2-phenylacetyl chloride reacts vigorously with water.[8] This hydrolysis reaction rapidly produces phenylglyoxylic acid and HCl.
-
Trustworthiness through Protocol Design: This inherent reactivity underscores the critical need for anhydrous (dry) conditions in all reactions and during storage. Solvents must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition of the reagent, which would lower the yield and purity of the desired product.
-
Applications in Drug Discovery and Organic Synthesis
The primary value of 2-oxo-2-phenylacetyl chloride is its ability to provide rapid access to α-dicarbonyl compounds.
-
Pharmaceutical Scaffolding: α-keto amides are recognized as important pharmacophores. Their unique electronic and geometric properties allow them to act as transition-state mimics, making them effective inhibitors of enzymes like cysteine and serine proteases, which are implicated in a range of diseases.[7]
-
Asymmetric Synthesis: It has been utilized as a stable complex in the asymmetric synthesis of amines.[3]
-
Building Block Chemistry: It serves as a versatile precursor for synthesizing more complex molecules. The resulting α-keto esters and amides can undergo further transformations at either the ketone or the ester/amide functionality, opening pathways to a diverse array of chemical structures.[9][10]
Experimental Protocol: Synthesis of Ethyl 2-oxo-2-phenylacetate
This protocol provides a validated, step-by-step method for a typical esterification reaction.
Objective: To synthesize ethyl 2-oxo-2-phenylacetate from 2-oxo-2-phenylacetyl chloride and ethanol.
Materials:
-
2-Oxo-2-phenylacetyl chloride (1.0 eq)
-
Anhydrous Ethanol (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-oxo-2-phenylacetyl chloride (1.0 eq) dissolved in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side product formation.
-
Reagent Addition: In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Controlled Reaction: Add the ethanol/triethylamine solution dropwise to the stirred solution of the acyl chloride over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench the mixture by slowly adding it to a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess reagents.
-
Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude ethyl 2-oxo-2-phenylacetate can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final, high-purity product.
Safety and Handling
As with all reactive acyl chlorides, proper safety precautions are paramount when handling 2-oxo-2-phenylacetyl chloride.[11]
-
Corrosive: The compound is corrosive and can cause severe burns to the skin and eyes upon contact.[11]
-
Lachrymator: It is a lachrymator, meaning it irritates the eyes and causes tearing.
-
Moisture Sensitivity: It reacts with moisture in the air to release corrosive HCl gas.[8]
-
Handling: Always handle 2-oxo-2-phenylacetyl chloride in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (nitrogen or argon), away from moisture and incompatible substances like alcohols, amines, and strong bases.[4]
References
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LookChem. (n.d.). 2-Oxo-2-phenylacetyl chloride. Retrieved from [Link]
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A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. (n.d.). Retrieved from [Link]
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Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride. (n.d.). Retrieved from [Link]
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Moneva, S., et al. (2024). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank, 2024(2), M1830. Retrieved from [Link]
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Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
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New Jersey Department of Health. (2002). Hazard Summary: Phenylacetyl Chloride. Retrieved from [Link]
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Supporting Information for a scientific article. (n.d.). Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Oxo-2-phenylacetyl chloride. Retrieved from [Link]
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ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
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New Jersey Department of Health. (2002). Hazard Summary: Phenylacetyl Chloride. Retrieved from [Link]
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PubMed Central. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
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Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]
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Loba Chemie. (2021). Safety Data Sheet - Phenylacetyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP2076482B1 - Method for the production of alpha-keto acids and esters thereof.
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